![molecular formula C15H14BrNO4 B2593244 [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386276-98-8](/img/structure/B2593244.png)

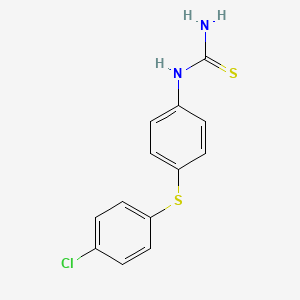

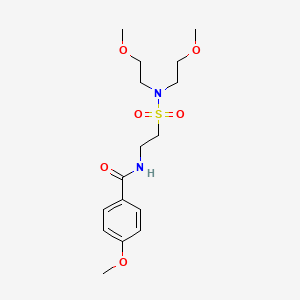

[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate” were not found, related compounds such as polysubstituted furans can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, is also a widely applied method for carbon–carbon bond formation .

Molecular Structure Analysis

The molecular structure of “[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate” can be represented by its InChI code: 1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 .

Physical And Chemical Properties Analysis

The physical form of a related compound, methyl 5-bromofuran-2-carboxylate, is a crystal - powder with a color ranging from white to very pale yellow - yellow . It has a molecular weight of 205.01 .

Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling

This compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling process, a pivotal carbon–carbon bond-forming reaction in organic chemistry. The mild and functional group tolerant conditions of SM coupling make it ideal for synthesizing complex organic molecules. The unique structure of [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate could potentially be explored for its reactivity with palladium catalysts during transmetalation steps .

Chiral Stationary Phases for HPLC

In the field of analytical chemistry, especially in high-performance liquid chromatography (HPLC) , chiral stationary phases are crucial for the separation of enantiomers. The compound could be investigated for its ability to act as a chiral selector, potentially improving the enantioseparation performance of HPLC systems .

Development of Novel Compounds

The unique structure of [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate offers opportunities for the development of novel compounds. Researchers can explore various chemical reactions involving this compound, leading to the creation of new materials with potential applications in pharmaceuticals, materials science, and more.

Organoboron Reagent Properties

As an organoboron compound, it can be studied for its physical and chemical properties, which are essential for understanding its stability, preparation, and environmental impact. These properties are significant for its application under specific SM coupling conditions .

Aminolysis Reactions

The compound could be used to study aminolysis reactions, where it reacts with amines to form new bonds. This reaction is fundamental in the synthesis of various pharmaceuticals and could lead to the discovery of new drug candidates .

Isocyanate Chemistry

The potential of [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate in isocyanate chemistry can be explored. Isocyanates are used to produce a wide range of products, including foams, fibers, coatings, and elastomers. The compound’s reactivity with isocyanates could lead to innovative applications in these areas .

Asymmetric Synthesis

This compound could be pivotal in asymmetric synthesis, which is the preparation of asymmetrically carbon-containing compounds. Its structure could be utilized to create new chiral molecules, which are important in the development of certain pharmaceuticals .

Material Science Applications

Lastly, the compound’s unique structure could be explored for material science applications. Its incorporation into polymers or coatings could enhance material properties such as durability, flexibility, or thermal stability.

Safety and Hazards

Propriétés

IUPAC Name |

[2-(2,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c1-9-4-3-5-11(10(9)2)17-14(18)8-20-15(19)12-6-7-13(16)21-12/h3-7H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACFWXJOCVVYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2593172.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593180.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2593181.png)

![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)